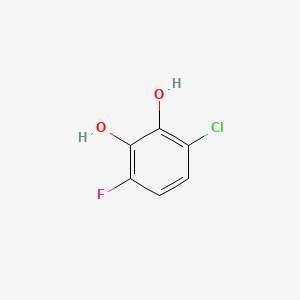
3-Chloro-6-fluorobenzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-fluorobenzene-1,2-diol is an organic compound that belongs to the class of halogenated benzenediols It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring with two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-fluorobenzene-1,2-diol typically involves the halogenation of catechol (benzene-1,2-diol). One common method is the electrophilic aromatic substitution reaction, where catechol is treated with chlorine and fluorine sources under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product.
化学反应分析
Types of Reactions
3-Chloro-6-fluorobenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the halogen atoms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chloro-6-fluoro-1,2-benzoquinone.
Reduction: Formation of benzene-1,2-diol.
Substitution: Formation of various substituted benzenediols depending on the nucleophile used.
科学研究应用
3-Chloro-6-fluorobenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Chloro-6-fluorobenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The presence of halogen atoms enhances its reactivity and ability to penetrate biological membranes.
相似化合物的比较
Similar Compounds
3-Chlorocatechol: Similar structure but lacks the fluorine atom.
3-Fluorocatechol: Similar structure but lacks the chlorine atom.
Chlorobenzene: Contains only a chlorine atom attached to the benzene ring.
Fluorobenzene: Contains only a fluorine atom attached to the benzene ring.
Uniqueness
3-Chloro-6-fluorobenzene-1,2-diol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This dual halogenation can enhance its biological activity and make it a valuable compound for various applications.
属性
分子式 |
C6H4ClFO2 |
|---|---|
分子量 |
162.54 g/mol |
IUPAC 名称 |
3-chloro-6-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C6H4ClFO2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H |
InChI 键 |
QDLYKRRDQRMUKX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1F)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















